molecular formula C11H11N3O B1467183 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1486425-01-7

1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467183
CAS No.: 1486425-01-7
M. Wt: 201.22 g/mol
InChI Key: ABQBIHMFFGDBCA-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical building block designed for research and development applications. This compound belongs to the class of 1,2,3-triazole-4-carbaldehydes, which are recognized for their significant stability and synthetic versatility. The 1,2,3-triazole core is aromatic and exhibits considerable stability towards metabolic degradation, oxidation, and hydrolysis, making it a valuable scaffold in drug discovery . The formyl (aldehyde) group at the 4-position provides a highly reactive handle for further synthetic elaboration, allowing researchers to readily generate diverse libraries of derivatives through reactions such as nucleophilic addition, condensation, oxidation, and reduction . Compounds featuring the 1,2,3-triazole-4-carbaldehyde structure have been identified as key intermediates in the preparation of 1-alkyl-4-formyl-1,2,3-triazoles, which are useful for the N-terminal modification of proteins and other bioconjugation applications . Furthermore, the 1,2,3-triazole moiety is a prominent pharmacophore in medicinal chemistry, often serving as a bioisostere for amide bonds or other functional groups, and has been incorporated into molecules investigated for a wide range of biological activities including anticancer, antimicrobial, antifungal, and anti-inflammatory properties . The specific 2-ethylphenyl substituent on the triazole ring may influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, offering a point of differentiation for structure-activity relationship (SAR) studies. This product is intended for research purposes as a building block in organic synthesis and drug discovery efforts. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(2-ethylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-9-5-3-4-6-11(9)14-7-10(8-15)12-13-14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQBIHMFFGDBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde generally involves:

  • Construction of the 1,2,3-triazole ring with substitution at the N-1 position by the 2-ethylphenyl group.
  • Introduction of the aldehyde group at the 4-position of the triazole ring.

Two main pathways are identified:

  • Method A: Functionalization of 1-substituted-1,2,3-triazole precursors via organometallic intermediates and subsequent oxidation.
  • Method B: Stepwise synthesis involving diazotization, azide formation, cyclization to triazole, and oxidation to the aldehyde.

Method B: Diazotization and Cyclization Followed by Oxidation

This classical synthetic route is based on literature precedents for synthesizing 2-phenyl-1,2,3-triazole-4-carbaldehyde derivatives, adaptable for 2-ethylphenyl substitution.

Key steps:

  • Diazotization and Azide Formation:

    • The corresponding 2-ethyl aniline derivative is diazotized using sodium nitrite in acidic conditions.
    • Sodium azide is introduced to form the aryl azide intermediate.
  • Cyclization to 1,2,3-Triazole:

    • The azide undergoes cyclization, often catalyzed by copper (Cu(I)) or by thermal methods, to form the 1,2,3-triazole ring substituted at N-1 by the 2-ethylphenyl group.
  • Oxidation to Aldehyde:

    • The side chain or precursor functionality is oxidized to the aldehyde group at the 4-position.
    • Oxidants such as sodium periodate (NaIO4) or other mild oxidizing agents are used to convert the side chain to the aldehyde.
  • Purification:

    • The product is purified by crystallization or chromatography.

This method has been demonstrated for related compounds like 2-phenyl-1,2,3-triazole-4-carbaldehyde and can be adapted for the 2-ethylphenyl analog.

Comparative Data Table of Preparation Methods

Step/Feature Method A: Organometallic Route Method B: Diazotization & Cyclization
Starting Material 1-(2-ethylphenyl)-4,5-dibromo-1H-1,2,3-triazole 2-ethyl aniline derivative
Key Reagents Isopropylmagnesium chloride, CO2, HCl NaNO2, NaN3, Cu catalyst or heat, NaIO4
Reaction Conditions Low temperature (−78°C to 0°C), inert atmosphere Acidic diazotization, mild heating
Intermediate Organomagnesium intermediate, carboxylic acid Aryl azide, triazole ring
Functional Group Introduction Carboxylation via CO2, then reduction to aldehyde Oxidation of side chain to aldehyde
Typical Yield ~53% for carboxylic acid intermediate Variable; literature reports moderate to good yields
Purification Extraction, crystallization Crystallization, chromatography
Advantages High regioselectivity, well-defined intermediates Straightforward, uses common reagents
Limitations Requires handling of organometallic reagents, low temp Multi-step, requires careful control of diazotization

Research Findings and Notes

  • The organometallic method (Method A) provides a robust route to 1-substituted-1,2,3-triazole-4-carboxylic acids, which can be further transformed into aldehydes. This method benefits from the regioselectivity of the Grignard reagent addition and the carboxylation step with carbon dioxide. It requires careful temperature control and inert atmosphere to prevent side reactions.

  • The classical diazotization and cyclization method (Method B) is well-documented for similar compounds and involves the formation of the triazole ring via azide intermediates, followed by oxidation to the aldehyde. This method is versatile and can be adapted to various aromatic substitutions, including the 2-ethylphenyl group.

  • Additional synthetic routes involving diazotization followed by cyclization and oxidation have been reported in theses and academic literature, confirming the feasibility of these approaches for preparing triazole aldehydes.

  • No direct preparation of 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde from methylation or other alkylation of triazole carbaldehydes was found, indicating that the key step is the construction of the triazole ring with the desired substitution pattern followed by functionalization at the 4-position.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential reactivity. This article will explore its applications in medicinal chemistry, materials science, and as a synthetic intermediate, supported by data tables and case studies.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study demonstrated that 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Synthesis of Antifungal Agents

A notable study synthesized several derivatives of triazole compounds based on 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde. The resulting compounds exhibited potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than standard antifungal agents .

Coordination Compounds

The compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for applications in catalysis and materials development.

Table 2: Coordination Complexes Formed with Transition Metals

Metal IonComplex StabilityApplication Area
Cu(II)HighCatalysis
Ag(I)ModeratePhotovoltaic materials
Ni(II)HighMagnetic materials

Synthetic Intermediate

The aldehyde functional group allows for further functionalization. It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Novel Triazole Derivatives

In a recent publication, researchers used 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde as a starting material to develop novel triazole derivatives with enhanced biological activity. The synthetic route involved nucleophilic addition reactions followed by cyclization processes .

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can enhance its binding affinity to biological targets. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ primarily in the substituents on the phenyl ring and the triazole tautomer (1H vs. 2H). Key comparisons include:

Compound Name Substituent Position Tautomer Key Structural Features References
1-(4-Methylphenyl)-1H-1,2,3-triazole 4-Methylphenyl 1H Planar triazole-phenyl dihedral angle (7.1°); strong π–π interactions
1-(4-Nitrophenyl)-1H-1,2,3-triazole 4-Nitrophenyl 1H Electron-withdrawing NO₂ group enhances reactivity; altered hydrogen-bonding patterns
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde Phenyl (no alkyl) 2H Non-planar structure; higher α-glycosidase inhibition due to aldehyde-enzyme interaction
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 3-Fluorophenyl 1H Fluorine induces electronic effects; improved solubility and bioactivity
1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 3,4-Dichlorophenyl 1H Increased hydrophobicity; potential for enhanced membrane permeability

Key Observations :

  • Tautomerism: 2H-triazole derivatives (e.g., 2-phenyl-2H-triazole-4-carbaldehyde) exhibit distinct hydrogen-bonding networks and non-planar geometries, which correlate with higher α-glycosidase inhibition compared to 1H-triazoles .
  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in 4-nitrophenyl) increase electrophilicity of the aldehyde, enhancing Schiff base formation with enzymes. Conversely, electron-donating groups (e.g., ethyl in 2-ethylphenyl) may reduce reactivity .
Physicochemical Properties
  • Solubility : Fluorinated derivatives (e.g., 3-fluorophenyl) exhibit improved aqueous solubility compared to chlorinated or alkylated analogs .
  • Crystal Packing : 1-(4-Methylphenyl)-1H-triazole-4-carbaldehyde forms chains via C–H···O hydrogen bonds, whereas 2-ethylphenyl derivatives may adopt distinct packing modes due to steric bulk .

Biological Activity

1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The compound features a triazole ring and an aldehyde functional group, which contribute to its reactivity and biological interactions. The presence of the ethyl group on the phenyl ring can influence both the chemical properties and biological activities of the molecule.

Antimicrobial Activity

1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has shown potential antimicrobial properties. Triazoles are known for their effectiveness against various pathogens, including bacteria and fungi. Studies indicate that compounds with triazole rings can disrupt microbial cell membranes or inhibit essential enzymes involved in cell wall synthesis.

Anticancer Properties

Research suggests that this compound may exhibit anticancer activity by targeting specific cellular pathways. The triazole ring can interact with biological targets such as enzymes involved in tumor growth. For instance, derivatives of triazoles have been reported to inhibit the indoleamine 2,3-dioxygenase (IDO1) enzyme, which plays a role in cancer immune evasion . In vivo studies have demonstrated significant tumor growth inhibition in models treated with triazole derivatives .

The mechanism of action of 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde involves:

  • Enzyme Inhibition : The aldehyde group may form covalent bonds with nucleophilic residues in proteins, leading to modulation of enzyme activity.
  • Metal Ion Coordination : The triazole ring can coordinate with metal ions, enhancing binding affinity to biological targets.
  • Cellular Interaction : The compound may interfere with signaling pathways essential for cell proliferation and survival.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives:

  • A study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides showed selective cytotoxicity against leukemic cells at nanomolar concentrations .
  • Another investigation revealed that certain triazoles exhibited low cytotoxicity while effectively inhibiting IDO1 in cancer cell lines .

Medicinal Chemistry

The compound serves as a building block for synthesizing pharmaceuticals with antimicrobial and anticancer properties. Its derivatives are being explored for drug development aimed at treating infections and cancers.

Agricultural Chemistry

Due to its biological activity, 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is also considered for use in agrochemicals. It may contribute to developing effective pesticides and herbicides that enhance crop protection and yield .

Data Summary Table

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacteria and fungi
AnticancerInhibits tumor growth via IDO1 inhibition
Enzyme InteractionModulates enzyme activities
Agricultural UsePotential use in pesticides

Q & A

Q. What are the established synthetic routes for 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via:

  • Vilsmeier-Haack reaction : This method involves formylation of acetophenone derivatives using POCl₃ and DMF. Optimal conditions (e.g., temperature: 80–100°C, solvent: dry DCM) improve yield by minimizing side reactions .
  • Nucleophilic substitution : Substituted phenols react with halogenated precursors (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) under basic catalysis (K₂CO₃) to introduce aryloxy groups. Excess phenol (1.5–2 eq.) enhances regioselectivity .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole ring formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Key Optimization Parameters :

ParameterEffect on Yield
TemperatureHigher temperatures (>100°C) risk decomposition
Catalyst loading10 mol% Cu(I) maximizes triazole formation
Solvent polarityPolar aprotic solvents (DMF, DMSO) improve solubility

Q. How should researchers characterize the structural and electronic properties of this compound?

  • X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonds, π–π stacking). For example, monoclinic space group P2₁/c was reported for analogous triazole-carbaldehydes, with aldehydes adopting planar configurations .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Aldehyde protons resonate at δ 9.8–10.2 ppm; triazole carbons appear at δ 140–150 ppm.
    • IR : Strong C=O stretch at ~1700 cm⁻¹ confirms aldehyde functionality .
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

Q. What are the common biological targets for triazole-4-carbaldehyde derivatives, and how is activity assessed?

  • α-Glycosidase inhibition : Assay with yeast maltase or porcine pancreatic α-amylase (PPA). IC₅₀ values are determined via spectrophotometric monitoring of p-nitrophenyl glycoside hydrolysis. Schiff base formation between the aldehyde and enzyme lysine residues is critical .
  • Antimicrobial screening : Use microdilution assays (MIC against S. aureus, E. coli). Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) correlate with enhanced activity .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition studies be resolved?

Contradictions may arise from:

  • Enzyme source variability : Yeast vs. mammalian α-glycosidases have divergent active-site architectures. Validate targets using homology modeling (SWISS-MODEL) and molecular docking (AutoDock Vina) .
  • Reaction reversibility : Schiff base formation is pH-dependent. Perform kinetic assays at physiological pH (7.4) and monitor time-dependent inhibition .
  • Experimental design : Use factorial design (e.g., 2³ factorial) to test variables: substrate concentration, inhibitor dose, pH. ANOVA identifies significant factors .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

  • Molecular docking : Dock the aldehyde group into enzyme active sites (e.g., PDB: 3W37 for α-glycosidase). Prioritize poses with hydrogen bonds to catalytic residues (Asp214, Glu277) .
  • QSAR modeling : Develop regression models using descriptors like LogP, polar surface area, and electrophilicity index. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. Example SAR Trends :

SubstituentActivity Trend (IC₅₀)
2-EthylphenylEnhanced lipophilicity → improved membrane permeability
4-NO₂ phenylElectron-withdrawing groups → stronger Schiff base formation
3-Cl phenylSteric hindrance reduces binding affinity

Q. How can crystallization conditions be optimized to study solid-state interactions?

  • Solvent screening : Test polar/non-polar solvent pairs (e.g., ethanol/water, DCM/hexane). Slow evaporation at 4°C promotes single-crystal growth .
  • Additive effects : Introduce co-formers (e.g., carboxylic acids) to stabilize hydrogen-bonded networks. For analogous compounds, π–π interactions between triazole and phenyl rings dominate packing .

Q. What methodologies address scalability challenges in synthesis?

  • Flow chemistry : Continuous reactors reduce reaction time and improve heat transfer for exothermic steps (e.g., Vilsmeier-Haack formylation) .
  • Green chemistry : Replace POCl₃ with ionic liquids (e.g., [BMIM][Cl]) to reduce toxicity. Solvent-free mechanochemical synthesis (ball milling) is also viable .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

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